3-(Cyclohexylmethyl)-2-hydroxybenzaldehyde
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Overview
Description
3-(Cyclohexylmethyl)-2-hydroxybenzaldehyde is an organic compound that belongs to the class of benzaldehydes It is characterized by the presence of a cyclohexylmethyl group attached to the benzene ring, along with a hydroxyl group at the ortho position relative to the aldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclohexylmethyl)-2-hydroxybenzaldehyde can be achieved through several synthetic routes. One common method involves the Friedel-Crafts alkylation of 2-hydroxybenzaldehyde with cyclohexylmethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Another approach involves the reduction of 3-(Cyclohexylmethyl)-2-nitrobenzaldehyde, which can be synthesized by nitration of 3-(Cyclohexylmethyl)benzaldehyde followed by reduction using a suitable reducing agent such as iron powder in the presence of hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale Friedel-Crafts alkylation processes, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalysts and optimized reaction conditions can enhance yield and selectivity, making the process economically viable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(Cyclohexylmethyl)-2-hydroxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters when reacted with appropriate alkylating or acylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine or triethylamine.
Major Products Formed
Oxidation: 3-(Cyclohexylmethyl)-2-hydroxybenzoic acid.
Reduction: 3-(Cyclohexylmethyl)-2-hydroxybenzyl alcohol.
Substitution: 3-(Cyclohexylmethyl)-2-alkoxybenzaldehyde or 3-(Cyclohexylmethyl)-2-acetoxybenzaldehyde.
Scientific Research Applications
3-(Cyclohexylmethyl)-2-hydroxybenzaldehyde has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways involving aldehyde and hydroxyl groups.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of 3-(Cyclohexylmethyl)-2-hydroxybenzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of enzyme activity. The hydroxyl group can participate in hydrogen bonding, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-(Cyclohexylmethyl)benzaldehyde: Lacks the hydroxyl group, resulting in different reactivity and applications.
2-Hydroxybenzaldehyde: Lacks the cyclohexylmethyl group, leading to different physical and chemical properties.
3-(Cyclohexylmethyl)-4-hydroxybenzaldehyde: The hydroxyl group is at a different position, affecting its reactivity and biological activity.
Uniqueness
3-(Cyclohexylmethyl)-2-hydroxybenzaldehyde is unique due to the presence of both the cyclohexylmethyl and hydroxyl groups, which confer distinct chemical reactivity and potential for diverse applications in research and industry.
Properties
Molecular Formula |
C14H18O2 |
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Molecular Weight |
218.29 g/mol |
IUPAC Name |
3-(cyclohexylmethyl)-2-hydroxybenzaldehyde |
InChI |
InChI=1S/C14H18O2/c15-10-13-8-4-7-12(14(13)16)9-11-5-2-1-3-6-11/h4,7-8,10-11,16H,1-3,5-6,9H2 |
InChI Key |
NNYRHTUPLCMNAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CC2=C(C(=CC=C2)C=O)O |
Origin of Product |
United States |
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